N-(but-3-en-1-yl)cyclobutanamine
Description
N-(but-3-en-1-yl)cyclobutanamine is a secondary amine featuring a cyclobutane ring substituted with a but-3-en-1-yl group. Cyclobutanamine derivatives are of interest in medicinal chemistry due to their constrained ring geometry, which influences pharmacokinetics and target binding. For instance, substituted cyclobutanamines like N-(4-(Morpholinomethyl)benzyl)cyclobutanamine and N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine have been synthesized and characterized for antiviral applications .
Properties
CAS No. |
1342386-48-4 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
N-but-3-enylcyclobutanamine |
InChI |
InChI=1S/C8H15N/c1-2-3-7-9-8-5-4-6-8/h2,8-9H,1,3-7H2 |
InChI Key |
XYJHPOWIKRNXLY-UHFFFAOYSA-N |
SMILES |
C=CCCNC1CCC1 |
Canonical SMILES |
C=CCCNC1CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(but-3-en-1-yl)formamide
- Molecular Formula: C₅H₉NO
- Key Features : Contains a formamide group instead of a cyclobutanamine moiety.
- Physical Properties : White solid (melting point: 77–79°C), lower molecular weight (99.13 g/mol) compared to cyclobutanamine derivatives.
- Synthesis : Prepared via formylation of but-3-en-1-amine, yielding 24% .
- NMR Data : Distinct δ 8.32 (formyl proton) and δ 5.73–5.51 (alkene protons) in CDCl₃ .
N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine
- Molecular Formula : C₁₅H₂₁N
- Key Features : Contains dual butenyl chains and a benzyl group, increasing hydrophobicity.
- Hazards : Classified as acutely toxic (H302), skin irritant (H315), and respiratory irritant (H335) .
- Applications : Used in chemical manufacturing, likely as an intermediate for complex amines.
1-(Aminomethyl)cyclobutanamine
- Molecular Formula : C₅H₁₂N₂
- Key Features : Cyclobutane core with a primary amine substituent.
N-Methyl-3-(methylsulfanyl)cyclobutan-1-amine
- Molecular Formula: C₇H₁₄ClNO
- Key Features : Methylsulfanyl group enhances sulfur-mediated interactions (e.g., hydrogen bonding).
Comparative Data Table
Structural and Functional Insights
- Cyclobutane vs. Linear Chains : Cyclobutanamine derivatives exhibit rigid conformations, enhancing binding specificity compared to flexible analogs like N-benzylbut-3-en-1-amine .
- Alkene Reactivity : The butenyl group in this compound allows for further functionalization (e.g., epoxidation or hydroamination), similar to N-(but-3-en-1-yl)-4-nitrobenzenesulfonamide .
- Safety Considerations : Benzyl-substituted amines (e.g., N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine ) pose higher toxicity risks than aliphatic or cyclobutane-containing analogs .
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